molecular formula C9H10O3 B14261782 2-(4-Methoxyphenyl)-1,3-dioxetane CAS No. 184356-59-0

2-(4-Methoxyphenyl)-1,3-dioxetane

Cat. No.: B14261782
CAS No.: 184356-59-0
M. Wt: 166.17 g/mol
InChI Key: SWVONTLVFUCORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1,3-dioxetane is an organic compound characterized by a dioxetane ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxetane typically involves the reaction of 4-methoxyphenylglyoxal with a suitable dioxetane precursor under controlled conditions. One common method involves the use of a multicomponent condensation reaction, where 4-methoxyphenylglyoxal reacts with Meldrum’s acid and other reagents to form the desired dioxetane compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of catalysts to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-dioxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dioxetane ring to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-dioxetane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxetane involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1,3-dioxetane is unique due to its dioxetane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

184356-59-0

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-dioxetane

InChI

InChI=1S/C9H10O3/c1-10-8-4-2-7(3-5-8)9-11-6-12-9/h2-5,9H,6H2,1H3

InChI Key

SWVONTLVFUCORQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.